2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile
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Overview
Description
2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile is a complex organic compound that features a pyrimidine ring substituted with a chloro and methyl group, linked to a benzonitrile moiety through an oxymethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as chloroacetyl chloride and methylamine.
Substitution Reactions: The chloro and methyl groups are introduced through nucleophilic substitution reactions.
Oxymethylation: The oxymethyl bridge is formed by reacting the pyrimidine derivative with a suitable alcohol under acidic conditions.
Coupling with Benzonitrile: The final step involves coupling the pyrimidine derivative with 4-fluorobenzonitrile using a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-chlorobenzonitrile
- 2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-bromobenzonitrile
- 2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-iodobenzonitrile
Uniqueness
2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9ClFN3O2 |
---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
2-[(4-chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C13H9ClFN3O2/c1-18-12(19)5-11(14)17-13(18)20-7-9-4-10(15)3-2-8(9)6-16/h2-5H,7H2,1H3 |
InChI Key |
HQVPKKOCQJOXGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1OCC2=C(C=CC(=C2)F)C#N)Cl |
Origin of Product |
United States |
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